CPI-637 (CAS: 1884712-47-3) is a potent, selective, and cell-active benzodiazepinone-based inhibitor targeting the cyclic-AMP response element binding protein (CBP) and adenoviral E1A binding protein of 300 kDa (EP300) bromodomains. Designed to overcome the limitations of early-generation epigenetic probes, CPI-637 delivers sub-micromolar cellular target engagement and high biochemical affinity, with an IC50 of 30 nM for CBP and 51 nM for EP300[1]. Its strict selectivity profile against the BET family and the availability of a structurally matched inactive enantiomer make it a premier choice for researchers investigating CBP/EP300-dependent transcriptional regulation, particularly in oncology models where off-target bromodomain interference must be strictly eliminated [1].
Substituting CPI-637 with earlier CBP/EP300 inhibitors, such as SGC-CBP30 or I-CBP112, or relying on broad-spectrum BET inhibitors can severely compromise experimental integrity. Older probes often exhibit weak cellular penetration or require micromolar dosing to achieve target engagement, increasing the risk of off-target toxicity and solvent artifacts in live-cell assays[1]. Furthermore, many alternative inhibitors lack sufficient selectivity against the BET family (e.g., BRD4), leading to confounding phenotypic readouts that blur the lines between CBP/EP300 and BET-mediated transcriptional control. CPI-637’s optimized benzodiazepinone scaffold resolves these issues by providing robust sub-micromolar cellular efficacy and >700-fold selectivity over BRD4, ensuring that observed transcriptional changes are strictly driven by CBP/EP300 inhibition [1].
In live-cell assays tracking the downregulation of the oncology-relevant transcription factor MYC in AMO-1 multiple myeloma cells, CPI-637 demonstrates significantly stronger target engagement than earlier generation probes [1]. While I-CBP112 and SGC-CBP30 require high concentrations to achieve efficacy, CPI-637 operates efficiently in the sub-micromolar range [1].
| Evidence Dimension | Cellular EC50 for MYC expression inhibition |
| Target Compound Data | CPI-637 (EC50 = 0.60 μM) |
| Comparator Or Baseline | SGC-CBP30 (EC50 = 2.7 μM) and I-CBP112 (EC50 > 20 μM) |
| Quantified Difference | 4.5-fold more potent than SGC-CBP30 and >33-fold more potent than I-CBP112 |
| Conditions | Cellular assay in AMO-1 multiple myeloma cell line |
Buyers needing robust in vitro cellular efficacy for MYC-driven cancer models should select CPI-637 to minimize dosing concentrations and prevent solvent-induced toxicity.
A major challenge in epigenetic probe development is achieving selectivity between closely related bromodomain families. CPI-637 was specifically optimized to avoid BET family inhibition, demonstrating an IC50 of 11.0 μM against BRD4 compared to 0.03 μM against CBP [1]. This yields a massive selectivity window that far exceeds that of alternative inhibitors like SGC-CBP30, which only offers a 40-fold selectivity margin for CBP over BRD4(1) [1].
| Evidence Dimension | Selectivity margin (CBP vs BRD4 IC50) |
| Target Compound Data | CPI-637 (>367-fold to >700-fold selectivity) |
| Comparator Or Baseline | SGC-CBP30 (~40-fold selectivity) |
| Quantified Difference | >9-fold improvement in the selectivity window against BRD4 |
| Conditions | TR-FRET biochemical assay for isolated bromodomains |
Ensures that observed phenotypic effects are driven exclusively by CBP/EP300 inhibition rather than confounding off-target BET family suppression.
High-tier publications and rigorous industrial screening workflows require matched negative controls to rule out non-specific compound effects. The inactive enantiomer of CPI-637 provides a perfect structural match while displaying a >200-fold loss in biochemical potency and a complete lack of cellular activity at relevant concentrations [1].
| Evidence Dimension | Potency loss of the inactive enantiomer |
| Target Compound Data | Active CPI-637 (Cellular EC50 = 0.60 μM, Biochemical IC50 = 30 nM) |
| Comparator Or Baseline | Inactive enantiomer (Cellular EC50 > 10 μM, >200-fold biochemical potency loss) |
| Quantified Difference | >200-fold activity window between active and inactive forms |
| Conditions | Matched TR-FRET and cellular MYC inhibition assays |
Allows researchers to procure a perfectly matched negative control, satisfying stringent peer-review requirements for on-target mechanism validation.
CPI-637 exhibits exceptional intrinsic affinity for its targets, which translates to reliable performance in biochemical and structural biology applications. Compared to the initial fragment hit (Compound 1) from which it was derived, CPI-637 shows a massive leap in potency, achieving low nanomolar IC50 values for both CBP and EP300[1].
| Evidence Dimension | Target affinity (CBP IC50) |
| Target Compound Data | CPI-637 (IC50 = 30 nM) |
| Comparator Or Baseline | Initial fragment hit Compound 1 (IC50 = 32 μM) |
| Quantified Difference | >1000-fold improvement in biochemical potency |
| Conditions | Isolated CBP bromodomain TR-FRET assay |
High intrinsic affinity allows for lower reagent consumption and highly reproducible baselines in cell-free biochemical screens.
Due to its superior cellular EC50 (0.60 μM) compared to older probes like I-CBP112, CPI-637 is the optimal choice for studying MYC downregulation in multiple myeloma (e.g., AMO-1 cells) and related cancers, minimizing the risk of off-target toxicity [1].
The availability of a structurally matched inactive enantiomer makes CPI-637 an essential procurement for rigorous target validation, satisfying high-tier publication standards for confirming on-target CBP/EP300 mechanisms without non-specific interference[1].
With a proven CBP BRET EC50 of 0.3 μM, this compound serves as a highly reliable positive control for establishing and calibrating NanoBRET or similar live-cell target engagement platforms [1].
Because of its >700-fold selectivity over BRD4, CPI-637 is uniquely suited for transcriptomic studies where researchers must cleanly separate CBP/EP300-mediated effects from broader BET family (BRD2/3/4) activity[1].